2-Cyano-4-fluorobenzene-1-sulfonyl chloride 2-Cyano-4-fluorobenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1261674-26-3
VCID: VC7634678
InChI: InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-2-1-6(9)3-5(7)4-10/h1-3H
SMILES: C1=CC(=C(C=C1F)C#N)S(=O)(=O)Cl
Molecular Formula: C7H3ClFNO2S
Molecular Weight: 219.61

2-Cyano-4-fluorobenzene-1-sulfonyl chloride

CAS No.: 1261674-26-3

Cat. No.: VC7634678

Molecular Formula: C7H3ClFNO2S

Molecular Weight: 219.61

* For research use only. Not for human or veterinary use.

2-Cyano-4-fluorobenzene-1-sulfonyl chloride - 1261674-26-3

Specification

CAS No. 1261674-26-3
Molecular Formula C7H3ClFNO2S
Molecular Weight 219.61
IUPAC Name 2-cyano-4-fluorobenzenesulfonyl chloride
Standard InChI InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-2-1-6(9)3-5(7)4-10/h1-3H
Standard InChI Key KXWBPZIFIFCHHG-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)C#N)S(=O)(=O)Cl

Introduction

PropertyValue/DescriptorSource
Molecular FormulaC₇H₃ClFNO₂S
Molecular Weight219.61 g/mol
Predicted Collision Cross-Section (Ų)136.6 ([M+H]+), 129.2 ([M-H]-)

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for 2-cyano-4-fluorobenzene-1-sulfonyl chloride are documented in the literature, analogous methods for related sulfonyl chlorides provide insight. A patent (CN113717080A) describes a three-step synthesis for 4-chloro-2-cyanobenzenesulfonyl chloride, which shares mechanistic parallels :

  • Nucleophilic Aromatic Substitution:

    • Reaction of 2-fluoro-5-chlorobenzonitrile with sodium sulfide nonahydrate in DMF at 50–55°C yields a thiophenoxide intermediate .

  • Oxidation:

    • Sodium hypochlorite oxidizes the intermediate to the sulfonic acid .

  • Chlorination:

    • Treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride .

Adapting this route for the fluoro derivative would require substituting 2-fluoro-4-chlorobenzonitrile as the starting material. The absence of diazotization steps improves safety and scalability compared to traditional sulfonyl chloride syntheses .

Challenges and Optimizations

  • Regioselectivity: Ensuring correct substituent positioning during electrophilic reactions remains challenging due to the directing effects of -CN and -F.

  • Purification: The compound’s reactivity necessitates low-temperature workup and inert atmospheres to prevent hydrolysis.

Physicochemical Properties

Stability and Reactivity

As a sulfonyl chloride, the compound is moisture-sensitive, undergoing hydrolysis to the corresponding sulfonic acid in aqueous environments:

C7H3ClFNO2S+H2OC7H4FNO4S+HCl\text{C}_7\text{H}_3\text{ClFNO}_2\text{S} + \text{H}_2\text{O} \rightarrow \text{C}_7\text{H}_4\text{FNO}_4\text{S} + \text{HCl}

This reactivity is exploited in synthesis but demands anhydrous handling conditions.

Predicted Physicochemical Data

Collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest a compact structure with moderate polarity (Table 1) . The [M+H]+ ion exhibits a CCS of 136.6 Ų, consistent with its planar aromatic core and substituent arrangement .

Applications in Organic Synthesis

Sulfonamide Formation

The compound’s primary application lies in synthesizing sulfonamides via reaction with amines:

R-NH2+C7H3ClFNO2SR-NHSO2-Ar-CN-F+HCl\text{R-NH}_2 + \text{C}_7\text{H}_3\text{ClFNO}_2\text{S} \rightarrow \text{R-NHSO}_2\text{-Ar-CN-F} + \text{HCl}

Sulfonamides are pivotal in drug discovery, serving as enzyme inhibitors and antimicrobial agents.

Functional Group Transformations

  • Cyano Group Reduction: Catalytic hydrogenation converts -CN to -CH₂NH₂, enabling access to aminomethyl-substituted sulfonamides .

  • Fluorine Retention: The inertness of the para-fluorine substituent allows it to persist through subsequent reactions, facilitating radiopharmaceutical labeling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator